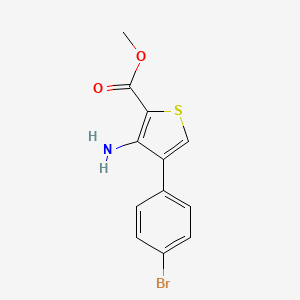

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

CAS No.: 156274-31-6

Cat. No.: VC2425865

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156274-31-6 |

|---|---|

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 g/mol |

| IUPAC Name | methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |

| Standard InChI Key | VRCWDZZOUSAXIH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N |

| Canonical SMILES | COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Br)N |

Introduction

| Property | Value |

|---|---|

| Chemical Name | Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate |

| CAS Number | 156274-31-6 |

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 g/mol |

| Melting Point | 121-123°C |

| Purity (Commercial) | 97% |

Structural Characteristics

Molecular Structure

The structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate features a thiophene core with three key functional groups strategically positioned to enable diverse chemical reactivity. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides a stable scaffold for the attached functional groups. The presence of the amino group at position 3 introduces a nucleophilic center, while the methyl carboxylate at position 2 serves as an electrophilic site. The 4-bromophenyl group at position 4 offers opportunities for metal-catalyzed coupling reactions.

Synthesis and Preparation Methods

Synthetic Approaches

While specific synthesis information for Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is limited in the available literature, potential synthetic routes can be inferred from general methods used for similar thiophene derivatives. The synthesis of this compound likely involves multiple steps to introduce the various functional groups in the correct positions on the thiophene ring.

Table 3.1: Potential Synthetic Routes for Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate

| Synthetic Approach | Key Reagents | Description |

|---|---|---|

| Gewald Reaction | Cyanoacetate, ketone, sulfur | Formation of the thiophene ring with amino and ester groups |

| Cross-coupling approach | Brominated thiophene, 4-bromophenylboronic acid, Pd catalyst | Introduction of bromophenyl group through palladium-catalyzed coupling |

| Cyclization method | Thioamides, β-ketoesters | Direct formation of substituted thiophene ring |

Key Reaction Steps

The synthesis of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate likely involves several key reaction steps:

-

Formation of the thiophene ring core structure, possibly through the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophenes

-

Introduction of the 4-bromophenyl group, potentially through cross-coupling reactions such as Suzuki or Stille coupling

-

Regioselective functionalization to ensure the correct positioning of the amino group

-

Esterification to form the methyl carboxylate group

The exact sequence of these steps would depend on the specific synthetic strategy employed, with considerations for yield, selectivity, and practical feasibility.

Purification and Characterization

After synthesis, Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate would typically be purified using techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization would involve spectroscopic methods including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the compound.

Applications in Chemical Research

As a Synthetic Intermediate

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate serves as a valuable building block in organic synthesis due to its multiple reactive functional groups. The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a site for various cross-coupling reactions (Suzuki, Stille, Negishi, etc.) that can introduce new carbon-carbon bonds.

The amino group at position 3 of the thiophene ring can undergo numerous transformations, including:

-

Diazotization followed by various replacements (Sandmeyer reactions)

-

Acylation or alkylation to form amide or amine derivatives

-

Condensation reactions with carbonyl compounds

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which opens up additional synthetic possibilities through amide formation, reduction to alcohols, or conversion to other functional groups.

Structural Comparisons with Related Compounds

Comparison with Isomeric and Similar Compounds

Understanding the relationship between Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate and structurally related compounds provides valuable insights into structure-property relationships. Several compounds with similar structures but different substitution patterns or functional groups are available for comparison.

Table 5.1: Comparison of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate | C12H10BrNO2S | 312.18 | Reference compound |

| Methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | C12H10BrNO2S | 312.18 | Isomeric compound with different positions of functional groups |

| Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate | C12H10FNO2S | 251.28 | Contains fluorine instead of bromine |

| Methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate | C14H12BrNO4S2 | 390.3 | Contains sulfonyl group and N-methyl substitution |

Structure-Activity Relationships

The biological activity of thiophene derivatives like Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate is influenced by several structural features:

-

The amino group enhances hydrogen bonding capabilities, potentially increasing interactions with biological targets

-

The bromophenyl group affects lipophilicity and can enhance binding to hydrophobic pockets in proteins

-

The position of substituents on the thiophene ring significantly influences the compound's electronic properties and reactivity

-

The methyl carboxylate group can influence solubility, membrane permeability, and metabolism in biological systems

These structure-activity relationships are critical for understanding how modifications to the structure of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate might affect its chemical reactivity and potential biological properties.

| Quantity | Price (USD) | Supplier | Purity |

|---|---|---|---|

| 1g | 365 | Heterocyclics Inc. | 97% |

| 5g | 1195 | Heterocyclics Inc. | 97% |

The relatively high price per gram reflects the complexity of the molecule and the likely multi-step synthesis required for its preparation. This pricing is typical for specialized organic building blocks used primarily in research settings rather than in large-scale applications.

Future Research Directions

Synthetic Methodology Development

Future research involving Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate may focus on developing more efficient synthetic routes, including:

-

One-pot multi-component reactions to streamline the synthesis

-

Green chemistry approaches to reduce environmental impact

-

Catalytic methods for more selective functionalization

-

Scale-up procedures for more economical production

Improvements in synthetic methodology would enhance the accessibility of this compound for research purposes and potentially reduce its cost, facilitating broader exploration of its applications.

Expanded Biological Evaluation

Comprehensive screening of Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate for various biological activities would provide valuable insights into its potential applications. Such evaluation might include:

-

In vitro assays against a panel of enzymes and receptors

-

Cell-based assays to assess effects on various cellular processes

-

Structure-activity relationship studies using analogs with systematic structural variations

-

Target identification studies to elucidate specific biological targets

This biological characterization would complement the existing chemical knowledge and could uncover novel applications for this interesting compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume